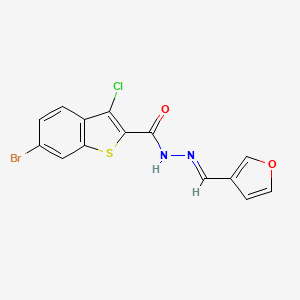
4-nitrobenzyl 2-(propionylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitrobenzyl 2-(propionylamino)benzoate, also known as NB-PAB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has a molecular weight of 357.35 g/mol. NB-PAB is a yellow crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Mecanismo De Acción
The mechanism of action of 4-nitrobenzyl 2-(propionylamino)benzoate involves the cleavage of the ester bond by the target enzyme, resulting in the release of the 4-nitrobenzyl group and the formation of a highly fluorescent product. The fluorescence intensity is directly proportional to the amount of enzyme activity, allowing for quantitative analysis of enzyme activity in real-time.
Biochemical and physiological effects:
4-nitrobenzyl 2-(propionylamino)benzoate has been shown to have minimal toxicity and does not interfere with cellular processes at the concentrations typically used in experiments. However, it is important to note that the compound may have different effects in different cell types and under different experimental conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-nitrobenzyl 2-(propionylamino)benzoate is its high sensitivity and specificity for detecting enzyme activity. It is also relatively easy to use and can be applied to a wide range of biological systems. However, there are some limitations to its use, such as the need for specialized equipment for fluorescence imaging and the potential for interference from other fluorescent compounds.
Direcciones Futuras
There are many potential future directions for research on 4-nitrobenzyl 2-(propionylamino)benzoate. One area of interest is the development of new fluorescent probes based on the 4-nitrobenzyl 2-(propionylamino)benzoate scaffold with improved properties such as increased sensitivity and selectivity. Another area of research is the application of 4-nitrobenzyl 2-(propionylamino)benzoate for studying enzyme activity in vivo, which could provide valuable insights into disease processes and drug development. Additionally, the use of 4-nitrobenzyl 2-(propionylamino)benzoate for studying protein-protein interactions and signaling pathways is an area of active research.
Métodos De Síntesis
The synthesis of 4-nitrobenzyl 2-(propionylamino)benzoate involves the reaction of 4-nitrobenzyl chloride with 2-(propionylamino)benzoic acid in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution of the chloride group with the carboxylate group, resulting in the formation of 4-nitrobenzyl 2-(propionylamino)benzoate. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
4-nitrobenzyl 2-(propionylamino)benzoate has been extensively studied for its potential applications in scientific research. One of the main areas of research is the development of fluorescent probes for imaging biological systems. 4-nitrobenzyl 2-(propionylamino)benzoate has been shown to be an effective fluorescent probe for detecting the presence of enzymes such as β-galactosidase and esterases in living cells. This makes it a valuable tool for studying cellular processes such as gene expression and protein localization.
Propiedades
IUPAC Name |
(4-nitrophenyl)methyl 2-(propanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-2-16(20)18-15-6-4-3-5-14(15)17(21)24-11-12-7-9-13(10-8-12)19(22)23/h3-10H,2,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIOUFGFGAMRIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(diethylamino)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B5844853.png)
![3-{[(4-fluoro-1-naphthyl)methyl]thio}-4-methyl-4H-1,2,4-triazole](/img/structure/B5844864.png)
![ethyl 4-{[(4-fluorophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate](/img/structure/B5844869.png)


![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(3-fluorophenyl)benzamide](/img/structure/B5844890.png)

![2-methoxy-4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl acetate](/img/structure/B5844923.png)
![methyl 3-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)-2-thiophenecarboxylate](/img/structure/B5844926.png)
![2-amino-1-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile](/img/structure/B5844939.png)

![4-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5844957.png)
![2-{[(2,5-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5844966.png)
